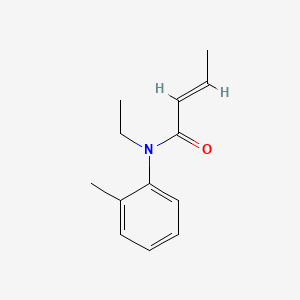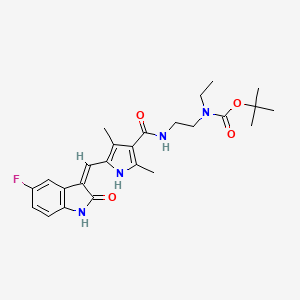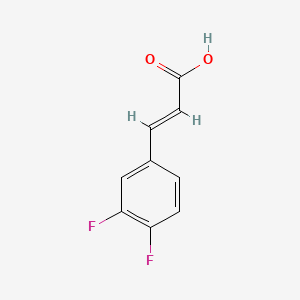
5-Methylsulfinyl-pentanal-d5 Oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylsulfinyl-pentanal-d5 Oxime is a chemical compound with the molecular formula C6H8D5NO2S and a molecular weight of 168.27. This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . It is a labeled analog of 5-Methylsulfinyl-pentanal Oxime, which means it contains deuterium atoms, making it useful for various scientific studies.
Preparation Methods
The synthesis of 5-Methylsulfinyl-pentanal-d5 Oxime involves several steps. The starting material, 5-Methylsulfinyl-pentanal, undergoes a reaction with hydroxylamine to form the oxime derivative. The reaction conditions typically involve the use of a solvent such as methanol or chloroform, and the reaction is carried out at room temperature
Chemical Reactions Analysis
5-Methylsulfinyl-pentanal-d5 Oxime can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxime group can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The oxime group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like methanol, chloroform, and reagents such as hydrogen peroxide, lithium aluminum hydride, and sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Methylsulfinyl-pentanal-d5 Oxime has several scientific research applications, including:
Proteomics Research: It is used as a biochemical tool in proteomics to study protein interactions and functions.
Metabolic Research: The deuterium-labeled compound is used to study metabolic pathways in vivo, providing insights into biochemical processes.
Environmental Research: Stable isotope-labeled compounds like this compound are used as standards for detecting environmental pollutants in air, water, soil, sediment, and food.
Organic Chemistry: It serves as a chemical reference for identification, qualitative, and quantitative analysis in various organic chemistry studies.
Mechanism of Action
The mechanism of action of 5-Methylsulfinyl-pentanal-d5 Oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. The deuterium atoms in the compound provide a unique advantage in studying reaction mechanisms and kinetics, as they can be tracked using nuclear magnetic resonance (NMR) spectroscopy.
Comparison with Similar Compounds
5-Methylsulfinyl-pentanal-d5 Oxime can be compared with other similar compounds, such as:
5-Methylsulfinyl-pentanal Oxime: The unlabeled analog of this compound, which does not contain deuterium atoms.
(E)-5-(methylsulfanyl)pentanal oxime: A related compound with a similar structure but different functional groups.
Properties
CAS No. |
1795134-56-3 |
|---|---|
Molecular Formula |
C₆H₈D₅NO₂S |
Molecular Weight |
168.27 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B1146904.png)


![1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11](/img/structure/B1146911.png)

